ESI-09
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Overview
Description
Preparation Methods
The synthesis of ESI-09 involves several steps. One common synthetic route includes the reaction of 3-chlorophenylhydrazine with tert-butyl isoxazole-3-carboxylate to form the intermediate product, which is then reacted with cyanoacetic acid to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
ESI-09 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
ESI-09 has been extensively studied for its scientific research applications:
Mechanism of Action
ESI-09 exerts its effects by inhibiting the activity of Epac proteins, which are activated by cyclic adenosine monophosphate . The compound binds to the cAMP binding domain of Epac proteins, preventing their activation and subsequent signaling . This inhibition disrupts the downstream signaling pathways regulated by Epac proteins, leading to various cellular effects .
Comparison with Similar Compounds
ESI-09 is unique in its high selectivity for Epac proteins compared to other similar compounds. Some similar compounds include:
CE3F4R: Another Epac inhibitor, but it acts as a non-competitive inhibitor and forms inert aggregates.
007-AM: A prodrug that targets Epac proteins but with different binding affinities and mechanisms. This compound stands out due to its competitive inhibition mechanism and specific binding to the cAMP binding domain of Epac proteins.
Properties
Molecular Formula |
C16H15ClN4O2 |
---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
(1Z)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13- |
InChI Key |
DXEATJQGQHDURZ-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N\NC2=CC(=CC=C2)Cl)/C#N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
Synonyms |
3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile ESI-09 |
Origin of Product |
United States |
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